![molecular formula C11H18N4O B1474630 6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine CAS No. 1595713-07-7](/img/structure/B1474630.png)
6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine
Overview
Description
The compound is a derivative of 2,6-dimethylmorpholine . Morpholine derivatives are a class of compounds that have gained significant attention in scientific research due to their unique chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives can be complex and depend on the specific substituents present on the morpholine ring . Without more specific information, it’s challenging to provide a detailed chemical reactions analysis for “6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine”.Scientific Research Applications
Ring Transformations in Heterocyclic Compounds
- A study by Hertog, Plas, Pieterse, and Streef (2010) explored the reactions of 6-substituted derivatives of 2-halogenopyridines, including compounds similar to the chemical , with potassium amide in liquid ammonia. They discovered unusual reactions involving meta-rearrangement and ring transformations, leading to the formation of compounds like 4-amino-2-methylpyrimidine (Hertog et al., 2010).
Synthesis of Furochromone Pyrimidine Derivatives
- Abu‐Hashem and Youssef (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, including 6-[(4-Methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones, which were screened for analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).
Mannich Bases Synthesis Using Dimethylmorpholine
- Khullar and Chatten (1967) investigated the use of 2,6-dimethylmorpholine as an amine moiety in the Mannich reaction. They synthesized new Mannich bases using different ketones, contributing to the understanding of the applications of dimethylmorpholine derivatives in organic synthesis (Khullar & Chatten, 1967).
Optical Properties of Trisheterocyclic Systems
- Palion-Gazda et al. (2019) studied trisheterocyclic systems with electron-donating amino groups, including morpholine, to understand their thermal, redox, and UV-Vis absorption and emission properties. This research contributes to the field of material science and its potential applications in optoelectronics (Palion-Gazda et al., 2019).
Tautomeric Forms of Pyrimidin-4-One Derivatives
- Gerhardt, Tutughamiarso, and Bolte (2011) explored the tautomeric forms of pyrimidin-4-one derivatives, which are closely related to the compound . They focused on how these forms affect hydrogen-bonding interactions in co-crystals (Gerhardt et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-5-15(6-9(2)16-8)11-4-10(12-3)13-7-14-11/h4,7-9H,5-6H2,1-3H3,(H,12,13,14)/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGBKJKVUFQUJT-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.